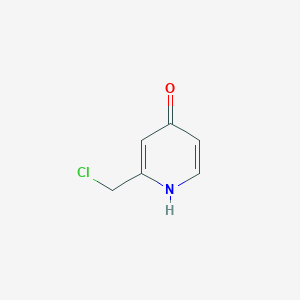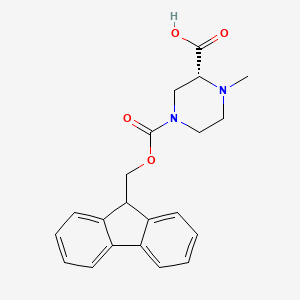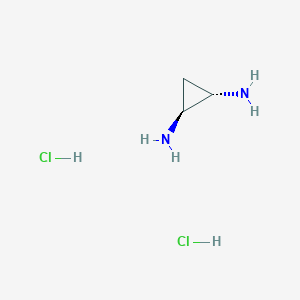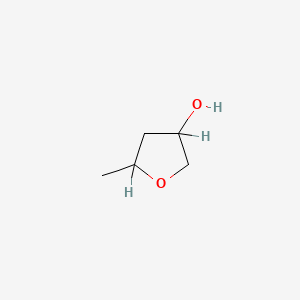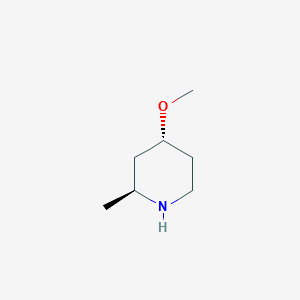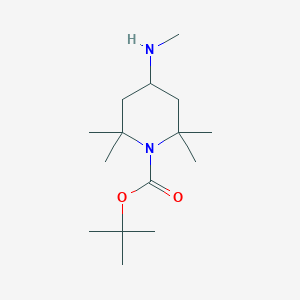
2,2,6,6-Tetramethyl-4-methylamino-piperidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,6,6-Tetramethyl-4-methylamino-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound known for its unique structural features and versatile applications in various fields of science and industry. This compound is characterized by its piperidine ring, which is substituted with multiple methyl groups and a tert-butyl ester functional group. Its chemical structure imparts significant steric hindrance, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-4-methylamino-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Piperidine Ring: The initial step often involves the cyclization of appropriate precursors to form the piperidine ring. This can be achieved through various methods, including the reaction of ketones with ammonia or amines under acidic or basic conditions.
Introduction of Methyl Groups: The methyl groups are introduced through alkylation reactions. Common reagents for this step include methyl iodide or methyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Formation of the Tert-Butyl Ester: The final step involves esterification, where the carboxylic acid group is reacted with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for maintaining the integrity of the compound.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. The oxidation primarily affects the methylamino group, converting it into a nitroso or nitro group.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its steric hindrance makes it a valuable intermediate in the synthesis of hindered amines and other sterically demanding compounds.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The steric bulk of the compound can be used to design molecules that fit into enzyme active sites, potentially leading to the development of new pharmaceuticals.
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic effects. They are investigated for their ability to modulate biological pathways, which could lead to new treatments for diseases.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its steric hindrance helps improve the stability and durability of these materials, making them suitable for high-performance applications.
作用机制
The mechanism of action of 2,2,6,6-Tetramethyl-4-methylamino-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets through steric hindrance. The bulky groups on the piperidine ring prevent the compound from fitting into certain active sites, thereby inhibiting specific biochemical pathways. This property is exploited in the design of enzyme inhibitors and other bioactive molecules.
相似化合物的比较
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Similar in structure but lacks the methylamino and tert-butyl ester groups.
4-Amino-2,2,6,6-tetramethylpiperidine: Contains an amino group instead of a methylamino group.
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: A derivative used as a light stabilizer in polymers.
Uniqueness
The uniqueness of 2,2,6,6-Tetramethyl-4-methylamino-piperidine-1-carboxylic acid tert-butyl ester lies in its combination of steric hindrance and functional groups, which make it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions while maintaining stability is a key feature that sets it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
属性
IUPAC Name |
tert-butyl 2,2,6,6-tetramethyl-4-(methylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O2/c1-13(2,3)19-12(18)17-14(4,5)9-11(16-8)10-15(17,6)7/h11,16H,9-10H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIFFVDPJLUYRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1C(=O)OC(C)(C)C)(C)C)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
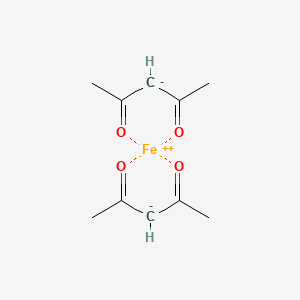
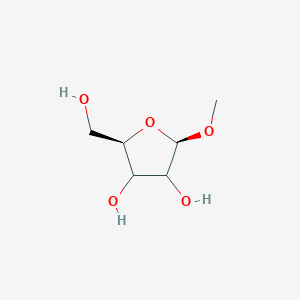
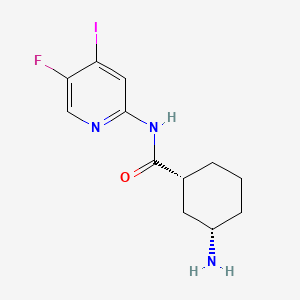
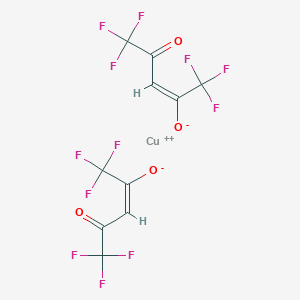

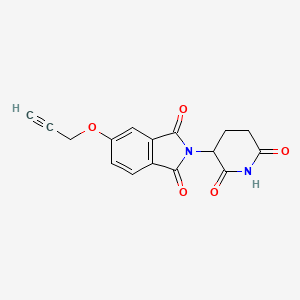

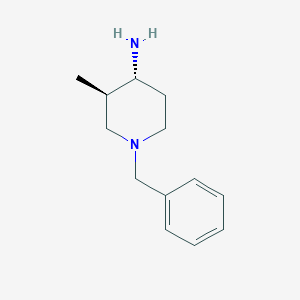
![D-2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid](/img/structure/B8191707.png)
